molecular formula C17H28N4O2 B3030291 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine CAS No. 886365-13-5

3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine

Cat. No.: B3030291
CAS No.: 886365-13-5
M. Wt: 320.4
InChI Key: BGCOMNOCPUUCFI-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a 2-amino-1-(3-amino-phenyl)-ethyl side chain. Its structural complexity suggests applications as an intermediate in pharmaceuticals, particularly for drugs targeting neurological or oncological pathways .

Properties

IUPAC Name

tert-butyl N-[1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-18)12-5-4-6-13(19)9-12/h4-6,9,14-15H,7-8,10-11,18-19H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCOMNOCPUUCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661454
Record name tert-Butyl {1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-13-5
Record name Carbamic acid, [1-[2-amino-1-(3-aminophenyl)ethyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine typically involves multiple steps. One common method includes the protection of the amino groups using Boc anhydride, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and deprotected amines, nitro derivatives, and secondary amines .

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound's structure, featuring a pyrrolidine ring and amino groups, positions it as a candidate for developing new therapeutic agents. Research indicates that derivatives of this compound can exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells. The presence of amino groups may enhance interactions with biological targets involved in cell proliferation and survival pathways .
  • Neuroprotective Effects : Research into related compounds suggests that they may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have demonstrated that modifications to the amino groups or the pyrrolidine ring can significantly affect pharmacological properties, such as potency and selectivity .

Table 1: Summary of SAR Findings for Similar Compounds

CompoundModificationBiological ActivityReference
Compound AMethyl group on aminoIncreased potency against cancer cell lines
Compound BHydroxy substitutionEnhanced neuroprotective effects
Compound CFluoro substitution on phenylImproved selectivity for target receptors

Biological Studies

Mechanism of Action
Research indicates that compounds similar to this compound may act through multiple mechanisms:

  • Receptor Modulation : These compounds have been found to interact with various receptors, potentially modulating signaling pathways involved in disease processes .
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes that are critical in metabolic pathways, thereby influencing overall cellular function .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of pyrrolidine derivatives, including those structurally related to this compound. Results indicated substantial cytotoxic effects against breast cancer cell lines, with IC50 values suggesting potential for further development as anticancer agents .

Case Study 2: Neuroprotection

In a neuroprotective study, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. The results showed significant protective effects, which were attributed to the modulation of oxidative stress-related pathways .

Mechanism of Action

The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine involves its interaction with various molecular targets. The Boc group protects the amino functionalities, allowing selective reactions at other sites. The compound can act as a nucleophile in substitution reactions and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related pyrrolidine derivatives:

Compound Name Core Structure Substituents/Functional Groups Key Properties Reference
3-N-Boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine (Target) Pyrrolidine - Boc-protected amine at C3
- Ethyl linker with 3-amino-phenyl group
High polarity (three amino groups), moderate lipophilicity (Boc group)
3-N-Boc-amino-1-[2-amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine Pyrrolidine - Boc-protected amine at C3
- Ethyl linker with 4-amino-phenyl group
Para-substitution may enhance steric accessibility compared to meta isomer
3-Amino-1-Boc-pyrrolidine Pyrrolidine - Boc-protected amine at C3 (no side chain) Simpler structure; limited hydrogen-bonding capacity
1-[2-Amino-1-(3-phenoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid Pyrrolidine - Carboxylic acid at C3
- Ethyl linker with 3-phenoxy-phenyl group
Increased acidity; phenoxy group may enhance lipophilicity
1-[2-Amino-1-(3-chlorophenyl)ethyl]pyrrolidine-3-carboxylic acid Pyrrolidine - Carboxylic acid at C3
- Ethyl linker with 3-chloro-phenyl group
Electron-withdrawing chloro group may influence reactivity

Functional and Pharmacological Implications

  • Boc Protection vs. Carboxylic Acid : The Boc group in the target compound improves stability and lipophilicity compared to carboxylic acid derivatives (e.g., compounds in and ), which are more polar and acidic .
  • Substituent Position on Phenyl Ring: The meta-amino substitution in the target compound may create distinct electronic and steric effects compared to para-substituted analogs (e.g., ). Para-substituted derivatives could exhibit better binding to flat aromatic pockets in biological targets .
  • Biological Activity: While direct data on the target compound’s bioactivity is unavailable, structurally related pyrrolidine derivatives (e.g., spiroisoxazolines in ) show anticancer and neuroprotective properties. The target’s multiple amino groups may facilitate interactions with enzymes or receptors involved in these pathways .

Biological Activity

3-n-Boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine, a compound with the molecular formula C23H31N3O3 and a molecular weight of 397.51 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 886365-03-3
  • Molecular Formula : C23H31N3O3
  • Molecular Weight : 397.51 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its role as a kinase inhibitor and its potential in cancer therapy.

Anticancer Activity

A study highlighted the compound's efficacy as an antiproliferative agent against various cancer cell lines. The compound was shown to significantly inhibit cell proliferation in HeLa cells with a GI50 value of approximately 0.022 µM, suggesting high potency compared to traditional chemotherapeutics .

The mechanism underlying the anticancer activity appears to involve the inhibition of tubulin polymerization. Molecular modeling studies suggest that the compound binds to the colchicine site of β-tubulin, disrupting microtubule dynamics essential for mitosis . This disruption leads to mitotic delay and subsequent apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in HeLa cells (GI50 = 0.022 µM)
Kinase InhibitionTargets specific kinases involved in cancer
Tubulin InteractionDisrupts microtubule formation

Detailed Research Findings

  • In Vitro Studies : The compound was tested on multiple human colon cancer lines, demonstrating exceptional potency with minimal effects on normal cells, indicating a favorable therapeutic index .
  • In Vivo Studies : In animal models, administration of the compound at low doses resulted in significant tumor size reduction without adverse side effects, showcasing its potential for clinical application .
  • Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that certain alkyl substitutions enhance biological activity, providing insights for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine
Reactant of Route 2
3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine

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